molecular formula C4H10ClNO2 B2997383 O-(Oxolan-3-yl)hydroxylamine;hydrochloride CAS No. 169956-76-7

O-(Oxolan-3-yl)hydroxylamine;hydrochloride

Cat. No.: B2997383
CAS No.: 169956-76-7
M. Wt: 139.58
InChI Key: OZBUNEWFSGYZOT-UHFFFAOYSA-N
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Description

O-(Oxolan-3-yl)hydroxylamine;hydrochloride is a chemical compound with the molecular formula C5H11NO2·HCl. It is also known by its IUPAC name, O-((tetrahydrofuran-3-yl)methyl)hydroxylamine hydrochloride . This compound is a derivative of hydroxylamine, where the hydroxylamine group is substituted with an oxolan-3-yl group. It is commonly used in various chemical reactions and has applications in scientific research.

Mechanism of Action

Mode of Action

Hydroxylamines are known to act as nucleophiles, reacting with electrophiles in biochemical reactions . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Hydroxylamines are involved in various biochemical reactions, including the formation of oximes and hydrazones . The downstream effects of these reactions depend on the specific context and are currently under investigation.

Preparation Methods

The synthesis of O-(Oxolan-3-yl)hydroxylamine;hydrochloride typically involves the reaction of hydroxylamine with oxolan-3-yl derivatives under controlled conditions. One common method involves the reaction of hydroxylamine hydrochloride with oxolan-3-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at a temperature of around 0-5°C. The product is then purified by recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

O-(Oxolan-3-yl)hydroxylamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxolan-3-yl nitrone derivatives using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: It can be reduced to form oxolan-3-ylamine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxylamine group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form N-substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

O-(Oxolan-3-yl)hydroxylamine;hydrochloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

O-(Oxolan-3-yl)hydroxylamine;hydrochloride can be compared with other hydroxylamine derivatives, such as O-benzylhydroxylamine and O-methylhydroxylamine. These compounds share similar chemical properties but differ in their substituents and reactivity. For example:

    O-benzylhydroxylamine: This compound has a benzyl group instead of an oxolan-3-yl group.

    O-methylhydroxylamine: This compound has a methyl group instead of an oxolan-3-yl group. It is used as a reagent in the synthesis of methylamine derivatives and has applications in chemical research and industry.

The uniqueness of this compound lies in its oxolan-3-yl group, which imparts specific reactivity and properties that are valuable in various scientific and industrial applications .

Properties

IUPAC Name

O-(oxolan-3-yl)hydroxylamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c5-7-4-1-2-6-3-4;/h4H,1-3,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBUNEWFSGYZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1ON.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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